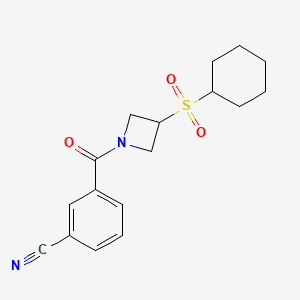

3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-(3-cyclohexylsulfonylazetidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c18-10-13-5-4-6-14(9-13)17(20)19-11-16(12-19)23(21,22)15-7-2-1-3-8-15/h4-6,9,15-16H,1-3,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSZTBLXRVLYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines can be synthesized through various methods, including the ring-opening polymerization of aziridines and the cyclization of appropriate precursors . The final step involves the coupling of the azetidine derivative with benzonitrile, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production and minimize human error.

Chemical Reactions Analysis

1.1. Catalytic Cyclization Methods

A common approach to azetidine synthesis involves intramolecular cyclization of intermediates such as bis-triflates or bis-sulfonates. For example:

-

Bis-triflate intermediates undergo nucleophilic substitution with primary amines to form 1,3-disubstituted azetidines .

-

La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines under refluxing conditions (e.g., DCE or CH₂Cl₂) yields azetidines with high regioselectivity (>20:1 azetidine/pyrrolidine ratio) .

Table 1: Representative Azetidine Synthesis via Cyclization

1.2. Transition-Metal-Catalyzed Functionalization

Azetidine rings are reactive toward C(sp³)–H functionalization , enabling diversification:

-

Pd-catalyzed arylations using directing groups (e.g., 8-aminoquinoline) achieve cis-stereoselective C–H activation .

-

Nickel-catalyzed cross-couplings with aziridines afford enantiomerically pure azetidines .

Table 2: Metal-Catalyzed Azetidine Functionalization

2.1. Ring Strain and Stability

Azetidines are highly strained due to their four-membered ring, making them prone to ring-opening reactions under basic or acidic conditions. This instability necessitates careful control of reaction parameters (e.g., mild bases, low temperatures).

2.2. Stereoselectivity and Regioselectivity

Scientific Research Applications

Medicinal Chemistry

Research indicates that azetidine derivatives, including 3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile, can serve as effective scaffolds for drug development. The azetidine ring is known for its ability to enhance the pharmacokinetic properties of compounds, making them more bioavailable and effective in therapeutic contexts .

Studies have shown that compounds similar to this compound exhibit significant biological activities:

- Antidepressant Effects : Some azetidine derivatives have shown promise in preclinical models for treating depression, potentially acting through mechanisms similar to known antidepressants .

- Anticancer Properties : Research has indicated that azetidine-based compounds can inhibit cancer cell proliferation, suggesting their utility in oncology .

Case Study 1: Antidepressant Activity

In a study evaluating various azetidine derivatives, one compound demonstrated significant activity in the forced swim test (FST), a common model for assessing antidepressant effects. The compound was administered at doses of 10 mg/kg intravenously and 20-40 mg/kg orally, showing efficacy comparable to established antidepressants .

Case Study 2: Anticancer Potential

Another investigation focused on the synthesis of azetidine derivatives and their effects on cancer cell lines. The results indicated that specific modifications to the azetidine structure enhanced cytotoxicity against various cancer types. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azetidine ring’s ring strain can facilitate interactions with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Sulfonamide-Based Analogs ()

Compounds such as SC-558 and its derivatives (e.g., 1a-f ) share sulfonamide/sulfonyl groups but differ in substituents and core structures:

Key Differences :

- Core Structure : The azetidine ring in the target compound introduces unique conformational constraints compared to the flexible sulfonamide linker in SC-558 analogs.

Benzonitrile Derivatives with Heterocycles ()

The compound 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (Table S1 ) shares the benzonitrile core but incorporates a pyridinyl-oxadiazole moiety:

Comparison Insights :

- The oxadiazole group may enhance metabolic stability and hydrogen-bonding capacity compared to the azetidine-sulfonyl group.

- The target compound’s cyclohexyl group could offer better lipid bilayer penetration than the pyridine ring.

Research Trends and Implications

- Sulfonyl/Azetidine Hybrids : The combination of sulfonyl and azetidine groups in the target compound is underexplored but may offer advantages in protease inhibition (e.g., akin to sulfonamide-based drugs like SC-558).

Biological Activity

3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile is a complex organic compound characterized by its unique structural features which include a sulfonyl group, an azetidine ring, and a benzonitrile moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

Chemical Structure and Properties

The compound’s IUPAC name is 3-(3-cyclohexylsulfonylazetidine-1-carbonyl)benzonitrile, and it has the following chemical structure:

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 336.42 g/mol

The presence of functional groups such as the sulfonyl and nitrile enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The azetidine ring's inherent ring strain may facilitate binding interactions with enzymes or receptors, potentially modulating their activities. This mechanism is critical in understanding how the compound can influence biological pathways.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives containing sulfonyl groups have been reported to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its structural components allow it to interact with active sites of enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of related azetidine compounds on human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to apoptosis induction via caspase activation.

- Enzyme Interaction : Research on sulfonamide derivatives indicated that modifications in the azetidine structure could enhance binding affinity to target enzymes, suggesting that this compound may similarly exhibit enhanced inhibitory effects.

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile?

- Methodological Answer : Synthesis typically involves multi-step processes:

- Step 1 : Sulfonylation of azetidine using cyclohexanesulfonyl chloride under basic conditions (e.g., pyridine) to form 3-(cyclohexylsulfonyl)azetidine.

- Step 2 : Coupling the sulfonylated azetidine with 3-cyanobenzoic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

- Step 3 : Purification via column chromatography and validation using LC-MS.

- Key Considerations : Optimize reaction stoichiometry to avoid byproducts; monitor reaction progress via TLC.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclohexylsulfonyl protons at δ 1.2–2.1 ppm, benzonitrile C≡N at ~115 ppm).

- X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures and validate bond angles/distances .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to potential cyanide release from benzonitrile under extreme conditions .

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the cyclohexylsulfonyl group influence the compound’s electronic and steric properties?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to analyze electron-withdrawing effects of the sulfonyl group on the azetidine ring’s electron density.

- Steric Analysis : Compare X-ray data with similar compounds (e.g., phenylsulfonyl analogs) to assess conformational restrictions imposed by the cyclohexyl group .

- Experimental Data : Cyclic voltammetry to measure redox potentials, revealing sulfonyl-induced stabilization of intermediates .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Use orthogonal assays (e.g., fluorescence-based vs. radioligand binding) to verify activity at nicotinic acetylcholine receptors (nAChRs) .

- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolite interference explains variability in IC values .

- Data Normalization : Include positive controls (e.g., NS9283 for nAChR potentiation) to standardize assay conditions .

Q. How can conformational flexibility of the azetidine ring impact pharmacological outcomes?

- Methodological Answer :

- Dynamic NMR : Variable-temperature H NMR to study ring puckering rates and energy barriers.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., α4β2 nAChR) to correlate ring conformers with binding affinity .

- SAR Studies : Synthesize azetidine analogs with rigid substituents (e.g., spirocyclic groups) and compare potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.